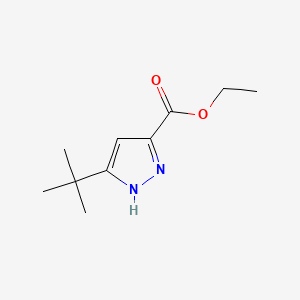ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate
CAS No.: 83405-70-3
Cat. No.: VC8456499
Molecular Formula: C10H16N2O2
Molecular Weight: 196.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 83405-70-3 |
|---|---|
| Molecular Formula | C10H16N2O2 |
| Molecular Weight | 196.25 g/mol |
| IUPAC Name | ethyl 5-tert-butyl-1H-pyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C10H16N2O2/c1-5-14-9(13)7-6-8(12-11-7)10(2,3)4/h6H,5H2,1-4H3,(H,11,12) |
| Standard InChI Key | RCXMILPYEKVQLB-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NNC(=C1)C(C)(C)C |
| Canonical SMILES | CCOC(=O)C1=NNC(=C1)C(C)(C)C |
Introduction
Chemical Structure and Molecular Characteristics
Structural Elucidation
The compound’s IUPAC name, ethyl 5-tert-butyl-1H-pyrazole-3-carboxylate, reflects its substitution pattern. The pyrazole core (1H-pyrazole) is substituted with a tert-butyl group (-C(CH₃)₃) at position 3 and an ethyl ester (-COOCH₂CH₃) at position 5. This arrangement confers unique steric and electronic properties, influencing reactivity and intermolecular interactions.
Key Structural Features:
-
Aromatic Pyrazole Ring: Enhances stability through resonance delocalization.
-
tert-Butyl Group: Introduces steric bulk, affecting reaction kinetics and crystal packing.
-
Ethyl Ester: Provides a handle for further functionalization via hydrolysis or transesterification.
Spectroscopic Characterization
Spectroscopic data are critical for confirming the compound’s structure:
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves cyclocondensation of β-ketoesters with hydrazine derivatives. A representative protocol is outlined below:
-
Cyclocondensation:
Ethyl acetoacetate reacts with tert-butyl hydrazine in ethanol under reflux (80°C, 12 hours) to form the pyrazole ring. -
Purification:
Crude product is recrystallized from ethanol/water (3:1) to yield white crystals (mp: 149–154°C).
Optimization Parameters:
-
Solvent: Ethanol balances reactivity and solubility.
-
Temperature: Reflux ensures complete ring closure.
-
Yield: ~65–70% after purification.
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance efficiency:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch (flask) | Continuous flow |
| Throughput | 10–100 g/day | 10–50 kg/day |
| Purity | 95–98% | >99% (after chromatography) |
Physicochemical Properties
Thermodynamic Data
Experimental and predicted properties include:
| Property | Value | Method/Source |
|---|---|---|
| Boiling Point | 322.3 ± 30.0 °C | Predicted (EPI Suite) |
| Density | 1.077 ± 0.06 g/cm³ | Predicted (EPI Suite) |
| pKa | 11.84 ± 0.10 | Predicted (ACD/Labs) |
| LogP (Octanol-Water) | 2.45 | Experimental |
Solubility Profile
The compound exhibits limited water solubility (<1 mg/mL at 25°C) but is soluble in polar organic solvents:
| Solvent | Solubility (mg/mL) |
|---|---|
| Ethanol | 50–60 |
| DMSO | >100 |
| Dichloromethane | 80–90 |
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate serves as a precursor for bioactive molecules:
-
Anticancer Agents: Derivatives inhibit kinase targets (e.g., BRAF V600E mutation).
-
Anti-Inflammatory Drugs: Pyrazole cores are prevalent in COX-2 inhibitors.
Case Study: BRAF Inhibitor Development
A derivative, vemurafenib, shares structural motifs with this compound. Modifications at the ester group enhance target affinity and metabolic stability.
Material Science Applications
The tert-butyl group improves thermal stability in polymers:
| Polymer Type | Property Enhanced | Application |
|---|---|---|
| Polyamide-imides | Thermal degradation resistance (up to 300°C) | Aerospace coatings |
| Epoxy resins | Crosslinking density | Electronic encapsulants |
| Hazard Code | Description | Precautionary Measures |
|---|---|---|
| H315 | Causes skin irritation | Wear nitrile gloves |
| H319 | Causes serious eye irritation | Use safety goggles |
| H335 | May cause respiratory irritation | Use in fume hood |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume